An In-depth Technical Guide to 3-Fluoro-4-n-propoxybenzoyl chloride: A Keystone Intermediate in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-4-n-propoxybenzoyl chloride: A Keystone Intermediate in Modern Chemistry
Abstract
3-Fluoro-4-n-propoxybenzoyl chloride is a highly reactive, multifunctional chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive acyl chloride group, a metabolically robust propoxy chain, and a strategically placed fluorine atom, makes it a valuable building block for synthesizing complex target molecules. The fluorine and propoxy substituents are critical for modulating the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and target-binding affinity.[1][2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a validated synthesis pathway, key chemical reactions, and essential safety protocols for its handling and use.
Introduction: The Strategic Value of Fluorinated Benzoyl Chlorides
Benzoyl chlorides are a class of organochlorine compounds renowned for their utility as acylating agents in organic synthesis.[4] The introduction of specific substituents onto the benzene ring dramatically alters their properties and the characteristics of the resulting products. In 3-Fluoro-4-n-propoxybenzoyl chloride, the substituents are not arbitrary; they are chosen for their profound and predictable influence on molecular behavior, a cornerstone of modern drug design.[2][5]
-
Fluorine: The presence of a fluorine atom, the most electronegative element, can significantly alter the electronic distribution within a molecule. This modification can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3][6] Furthermore, fluorine can modulate the acidity/basicity (pKa) of nearby functional groups and influence binding affinity with biological targets through unique electronic interactions.[1][3]
-
n-Propoxy Group: The 4-propoxy substituent increases the lipophilicity (fat-solubility) of the molecule. This is a critical parameter for tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, often improving its ability to permeate biological membranes.
The combination of these features makes 3-Fluoro-4-n-propoxybenzoyl chloride an exemplary scaffold for lead optimization in medicinal chemistry, allowing researchers to systematically enhance the drug-like properties of a lead compound.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to its application.
-
IUPAC Name: 3-Fluoro-4-propoxybenzoyl chloride
-
CAS Number: 1443336-45-5[7]
-
Molecular Formula: C₁₀H₁₀ClFO₂
-
Molecular Weight: 216.64 g/mol [7]
Visualizing the Core Structure
The diagram below illustrates the key functional groups and their spatial relationship on the benzene ring.
Caption: Chemical structure of 3-Fluoro-4-n-propoxybenzoyl chloride.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from close analogs like 3-fluoro-4-methoxybenzoyl chloride.[8][9]
Table 1: Predicted Physicochemical Properties
| Property | Value/Description | Rationale & Significance |
| Physical State | Colorless to pale yellow liquid or low-melting solid. | Common for benzoyl chlorides. Fuming in moist air due to hydrolysis. |
| Boiling Point | > 200 °C (estimated) | High due to molecular weight and polarity. Requires vacuum distillation for purification. |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). | Reacts violently with water and protic solvents like alcohols.[4] |
| Stability | Moisture-sensitive; air-sensitive. | The acyl chloride group readily hydrolyzes to the corresponding carboxylic acid. Requires handling under inert gas (N₂ or Ar). |
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Aromatic H (H-2) | δ 7.8-8.0 ppm (dd) | Doublet of doublets, downfield due to deshielding from C=O and F. |
| Aromatic H (H-5) | δ 7.7-7.9 ppm (dd) | Doublet of doublets, adjacent to the fluorine atom. | |
| Aromatic H (H-6) | δ 7.0-7.2 ppm (t) | Triplet, upfield due to shielding from the propoxy group. | |
| Propoxy (-OCH₂-) | δ 4.1-4.3 ppm (t) | Triplet, deshielded by the adjacent oxygen atom. | |
| Propoxy (-CH₂-) | δ 1.8-2.0 ppm (sextet) | Sextet, showing coupling to both adjacent CH₂ groups. | |
| Propoxy (-CH₃) | δ 1.0-1.2 ppm (t) | Triplet, characteristic of a terminal methyl group. | |
| ¹³C NMR | Carbonyl (C=O) | δ 165-170 ppm | Highly deshielded carbon of the acyl chloride group. |
| Aromatic (C-F) | δ 155-160 ppm (d, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling constant is characteristic. | |
| Aromatic (C-O) | δ 150-155 ppm | Carbon attached to the electron-donating propoxy group. | |
| Aromatic (C-H, C-Cl) | δ 110-135 ppm | Other aromatic carbons, with specific shifts influenced by substituents. | |
| Propoxy (-OCH₂) | δ ~70 ppm | Alkyl carbon directly attached to oxygen. | |
| Propoxy (-CH₂) | δ ~22 ppm | Middle carbon of the propoxy chain. | |
| Propoxy (-CH₃) | δ ~10 ppm | Terminal methyl carbon. | |
| ¹⁹F NMR | Aromatic C-F | δ -110 to -130 ppm | Typical range for a fluorine atom on a benzene ring.[10] |
| IR Spec. | C=O Stretch | 1770-1800 cm⁻¹ (strong) | Characteristic, high-frequency stretch for an acyl chloride. |
| C-O Stretch (Aryl Ether) | 1250-1280 cm⁻¹ (strong) | Asymmetric stretch of the aryl-O-alkyl ether. | |
| C-F Stretch | 1100-1200 cm⁻¹ (strong) | Strong absorption typical for an aryl-fluoride bond. |
Synthesis and Manufacturing
The synthesis of 3-Fluoro-4-n-propoxybenzoyl chloride is a two-stage process, beginning with the preparation of its carboxylic acid precursor, followed by chlorination.
Stage 1: Synthesis of 3-Fluoro-4-n-propoxybenzoic Acid
A plausible and efficient route starts from the commercially available 3-fluoro-4-hydroxybenzoic acid.[11][12] The key step is a Williamson ether synthesis to introduce the n-propoxy group.
-
Reaction: 3-Fluoro-4-hydroxybenzoic acid is deprotonated with a suitable base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an n-propyl halide (e.g., 1-bromopropane).
Stage 2: Conversion to 3-Fluoro-4-n-propoxybenzoyl chloride
This is a standard conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its effectiveness and the convenient removal of byproducts.
-
Causality: The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂. This converts the hydroxyl into a good leaving group. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The evolution of these gaseous byproducts drives the reaction to completion.
Workflow Diagram: Synthesis Pathway
Caption: Two-stage synthesis of 3-Fluoro-4-n-propoxybenzoyl chloride.
Experimental Protocol: Acyl Chloride Formation
This protocol is a self-validating system for the conversion of 3-Fluoro-4-n-propoxybenzoic acid to the target acyl chloride.
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove moisture. The system should be under an inert atmosphere (N₂ or Argon).
-
Charging Reagents: To the flask, add 3-Fluoro-4-n-propoxybenzoic acid (1.0 eq). Add anhydrous toluene or dichloromethane as the solvent.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Causality: DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent.
-
Reaction: Gently heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness: The low boiling point of SOCl₂ (76°C) facilitates its removal, ensuring a clean product.
-
Purification: The crude 3-Fluoro-4-n-propoxybenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The final product should be stored under an inert atmosphere in a sealed container.
Chemical Reactivity and Synthetic Applications
The primary utility of 3-Fluoro-4-n-propoxybenzoyl chloride lies in its function as an electrophilic acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Diagram: Key Reaction Pathways
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-fluoro-4-propoxybenzoyl chloride - CAS:1443336-45-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 8. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
